![molecular formula C12H14N2O3S B15007551 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid](/img/structure/B15007551.png)
5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid is a complex organic compound belonging to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde under heating in boiling ethanol. This reaction yields mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1’-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid undergoes various chemical reactions, including:
Aminomethylation: Reaction with primary amines and formaldehyde to form diazaspiro derivatives.
Substitution Reactions: The presence of cyano and carbothioic groups allows for nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Primary Amines: Used in aminomethylation reactions.
Formaldehyde: Acts as a carbon source in aminomethylation.
Ethanol: Common solvent for reactions involving this compound.
Major Products
Diazaspiro Derivatives: Formed through aminomethylation reactions.
Substituted Spiro Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid is not fully understood. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, similar spiro compounds have been shown to act as γ-aminobutyric acid type A receptor (GABAAR) antagonists, suggesting a potential mechanism involving modulation of neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: A closely related compound with similar structural features and reactivity.
1,5-Dioxaspiro[5.5]undecane: Another spiro compound with different functional groups but similar spiro[5.5]undecane skeleton.
Uniqueness
5-cyano-2,4-dioxo-3-azaspiro[55]undecane-1-carbothioic S-acid is unique due to the presence of the cyano and carbothioic S-acid groups, which impart distinct chemical properties and potential applications compared to other spiro compounds
Properties
Molecular Formula |
C12H14N2O3S |
---|---|
Molecular Weight |
266.32 g/mol |
IUPAC Name |
1-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-5-carbothioic S-acid |
InChI |
InChI=1S/C12H14N2O3S/c13-6-7-9(15)14-10(16)8(11(17)18)12(7)4-2-1-3-5-12/h7-8H,1-5H2,(H,17,18)(H,14,15,16) |
InChI Key |
SGJIMGBTSYINKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)NC(=O)C2C(=O)S)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.